molecular formula C15H17N3OS B2772217 {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine CAS No. 412331-95-4

{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine

Cat. No.: B2772217
CAS No.: 412331-95-4
M. Wt: 287.38
InChI Key: WWAUNMJQFAJHAD-UHFFFAOYSA-N
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Description

{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine is a chemical compound with the CAS Number 412331-95-4 and a molecular formula of C15H17N3OS, yielding a molecular weight of 287.38 g/mol . Its structure features a piperazine core, a functional group commonly explored in medicinal chemistry for its ability to interact with biological targets, which is substituted with a 2-thienylcarbonyl group and a 4-aminophenyl moiety . This specific architecture suggests potential for diverse research applications. Compounds containing a phenylpiperazine scaffold are of significant interest in neuroscience research, particularly as tools for investigating the dopamine receptor system . For instance, structurally related N-phenylpiperazine analogs have been developed and characterized as selective radioligands for dopamine D3 receptors, aiding in the study of neuropsychiatric disorders and addiction . Furthermore, the piperazine ring is a common pharmacophore in compounds designed to inhibit enzymes like fatty acid amide hydrolase (FAAH), which plays a role in pain and inflammation pathways . The presence of the thiophene ring also aligns with structures found in probes for kinase enzymes, such as Aurora kinase A . This combination of features makes this compound a valuable building block for researchers in drug discovery and chemical biology, facilitating the synthesis and development of novel bioactive molecules for pharmacological and mechanistic studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h1-6,11H,7-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAUNMJQFAJHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine typically involves the reaction of 4-(2-thienylcarbonyl)piperazine with 4-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on charcoal for hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on charcoal.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylamine group, using reagents such as alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on charcoal.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in the formation of amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Its structural features suggest possible interactions with various biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The thienyl group may enhance the compound's ability to combat bacterial infections.
  • Cancer Research : Preliminary studies suggest that this compound may influence pathways involved in cancer cell proliferation and apoptosis, making it a subject of interest for oncology research .

Biochemical Applications

The interactions of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine with enzymes and proteins are crucial for understanding its biochemical properties.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing their activity and stability.
  • Cell Signaling : It has been observed to modulate signaling pathways critical for cell function, impacting gene expression and cellular metabolism.

Material Science

The compound is also investigated for its potential use in developing new materials. Its unique chemical properties can be harnessed to create novel polymers or composites with specific functionalities.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of piperazine derivatives, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Proliferation

A research project focused on the effects of this compound on cancer cell lines demonstrated that it could inhibit cell proliferation through modulation of apoptotic pathways. This finding supports further exploration into its utility in cancer therapy .

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundThienylcarbonyl groupAntimicrobial, anticancer
{4-[4-(2-Fluorophenyl)piperazin-1-yl]phenyl}amineFluorophenyl groupAntifungal
{4-[4-(Chlorophenyl)piperazin-1-yl]phenyl}amineChlorophenyl groupAntiviral

Mechanism of Action

The mechanism of action of {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets and pathways. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine include:

  • 4-(4-Aminophenyl)-1-piperazinyl]thiophen-2-ylmethanone
  • 4-(2-Thienylcarbonyl)piperazine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine is a piperazine derivative that has garnered attention due to its potential biological activities. This article synthesizes various research findings concerning its biological activity, including its interaction with neurotransmitter systems, enzyme inhibition properties, and potential therapeutic applications.

1. Chemical Structure and Properties

The compound's structure features a piperazine ring substituted with a thienylcarbonyl group, which is critical for its biological activity. The thienyl moiety is known to enhance the lipophilicity and binding affinity of compounds to biological targets.

2.1 Antidepressant Activity

Research indicates that piperazine derivatives exhibit significant serotonin (5-HT) reuptake inhibition, a mechanism often targeted in antidepressant therapies. For instance, related compounds have shown potent inhibition of serotonin reuptake, which correlates with antidepressant effects in vivo, such as reduced immobility in forced swimming tests (FST) and antagonism of serotonin depletion induced by p-chloroamphetamine .

2.2 Enzyme Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit tyrosinase (TYR), an enzyme involved in melanin production. A related study demonstrated that certain piperazine derivatives exhibited competitive inhibition of TYR with IC50 values as low as 0.18 μM, indicating strong potential for treating hyperpigmentation disorders .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Studies have shown that modifications to the piperazine ring and the substitution patterns on the aromatic rings significantly influence both binding affinity and biological activity.

CompoundStructureBiological ActivityIC50 (μM)
Compound APiperazine + ThienylSerotonin Reuptake InhibitionNot specified
Compound B4-FluorobenzylpiperazineTyrosinase Inhibition0.18
Compound CN-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)5-HT1A Binding Affinity1.2

4.1 Case Study: Antidepressant Effects

In a study evaluating the antidepressant potential of related piperazine derivatives, the compound A20 was found to significantly reduce immobility times in the FST, suggesting effective serotonergic modulation . The compound's stability in human liver microsomes also indicates favorable pharmacokinetic properties.

4.2 Case Study: Tyrosinase Inhibition

Another investigation focused on the inhibition of TYR by piperazine derivatives, revealing that modifications to the aromatic tail could enhance inhibitory effects without cytotoxicity on B16F10 cells . The docking studies provided insights into binding modes, suggesting that specific interactions with active site residues are crucial for inhibitory efficacy.

5. Conclusion

The compound this compound and its analogs demonstrate promising biological activities, particularly in serotonin reuptake inhibition and enzyme inhibition pathways relevant to hyperpigmentation disorders. Continued research into their structure-activity relationships will be vital for developing more effective therapeutic agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine, and how can reaction efficiency be maximized?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, piperazine derivatives can be functionalized via nucleophilic substitution or amide coupling. Key steps include:

  • Reacting 2-thiophenecarbonyl chloride with piperazine under anhydrous conditions (e.g., CH₂Cl₂, triethylamine) to form the thienylcarbonyl-piperazine intermediate .
  • Coupling this intermediate with 4-aminophenylboronic acid via Suzuki-Miyaura cross-coupling or Ullmann-type reactions .
  • Purification via column chromatography or preparative TLC to isolate the final compound. Optimize yields by controlling reaction temperature (e.g., 140°C for sealed-tube reactions) and stoichiometry .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Record ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm structural integrity (e.g., piperazine proton signals at δ 2.5–3.5 ppm, thienyl protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : Employ ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and detect impurities .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer :

  • Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis of the amine and carbonyl groups .
  • Use amber vials to protect against photodegradation, especially for the thiophene moiety.
  • Conduct stability assays via periodic HPLC analysis to monitor degradation under varying conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound using in vitro assays?

  • Methodological Answer :

  • Receptor Profiling : Screen against GPCR panels (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Measure IC₅₀ values to assess binding affinity .
  • Enzyme Inhibition Studies : Test for acetylcholinesterase (AChE) inhibition using Ellman’s method, comparing activity to donepezil as a positive control .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to quantify real-time binding kinetics (ka/kd) .

Q. What computational approaches are suitable for predicting the binding modes and pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., AChE active site). Validate with co-crystallized ligands .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over 100-ns trajectories .

Q. How should conflicting bioactivity data from different experimental models be analyzed and resolved for this compound?

  • Methodological Answer :

  • Assay Variability : Replicate experiments across cell lines (e.g., HEK293 vs. CHO) and species (e.g., human vs. murine receptors) to identify model-specific effects .
  • Impurity Analysis : Re-purify the compound via preparative HPLC and re-test bioactivity to rule out contaminant-driven discrepancies .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to compare datasets and identify outliers .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with substituted thienyl groups (e.g., 3-thienyl) or piperazine ring substituents (e.g., methyl, cyclopropyl) to evaluate steric and electronic effects .
  • Bioisosteric Replacement : Replace the phenylamine moiety with pyridinyl or pyrimidinyl groups to enhance solubility or target selectivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., hydrogen bonds with Glu202 in AChE) .

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